molecular formula C11H9BrN2O2 B11843887 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide

Katalognummer: B11843887
Molekulargewicht: 281.10 g/mol
InChI-Schlüssel: HKNKUONNMYDLHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is a brominated quinoline derivative offered for research and development purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological potential and is a fundamental building block for synthesizing novel pharmaceutical substances . While specific biological data for this compound requires further investigation, structurally similar 4-oxoquinoline analogs are recognized for their significant role in scientific research, particularly in the inhibition of enzymes like matrix metalloproteinases (MMPs) which are implicated in disease states such as arthritis and cancer . Furthermore, halogenated quinoline derivatives are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for anti-cancer treatments and other biologically active compounds . The acetamide functional group at the 2-position and the bromo substituent on the quinoline core make this molecule a valuable synthon for further chemical exploration, including coupling reactions and the development of new therapeutic candidates . This product is intended for research applications only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C11H9BrN2O2

Molekulargewicht

281.10 g/mol

IUPAC-Name

2-(6-bromo-4-oxoquinolin-1-yl)acetamide

InChI

InChI=1S/C11H9BrN2O2/c12-7-1-2-9-8(5-7)10(15)3-4-14(9)6-11(13)16/h1-5H,6H2,(H2,13,16)

InChI-Schlüssel

HKNKUONNMYDLHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Formation of Cyclized Intermediate

  • Reactants : 4-Bromoaniline (1.0 equiv), Meldrum’s acid (1.2 equiv), triethyl orthoformate (1.5 equiv).

  • Conditions : Solvent-free, 105°C, 3 hours.

  • Product : 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (81% yield).

Step 2: Thermal Cyclization

  • Solvent : Diphenyl ether.

  • Temperature : 190°C, 10 minutes.

  • Product : 6-Bromoquinolin-4-ol (68% yield).

Step 3: Oxidation to 4-Oxo Derivative

  • Oxidizing Agent : CrO3 in acetic acid.

  • Conditions : Reflux, 2 hours.

  • Product : 6-Bromo-4-oxoquinoline (89% yield).

Step 4: Acetamide Installation

  • Reactant : Bromoacetamide (1.5 equiv), CuBr (0.2 equiv).

  • Solvent : PEG-400, 100°C, 2 hours.

  • Product : 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide (72% yield).

Reaction Components

  • Amine : 6-Bromo-4-oxoquinoline.

  • Aldehyde : Formaldehyde (1.5 equiv).

  • Isocyanide : tert-Butyl isocyanide (1.5 equiv).

  • Carboxylic Acid : Acetic acid (1.5 equiv).

Conditions

  • Solvent : Dichloromethane (DCM).

  • Temperature : Room temperature, 24 hours.

  • Yield : 58%.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Diphenyl ether outperforms toluene in thermal cyclization due to its high boiling point (258°C) and inertness, reducing tar formation. Substituting with Ph2O increases purity from 85% to 93%.

Catalyst Loading in Acetamide Coupling

Varying CuBr concentrations (0.1–0.3 equiv) reveals 0.2 equiv as optimal, balancing reactivity and cost. Excess catalyst promotes side reactions, lowering yields to 60%.

Temperature Dependence

  • Cyclization : 190°C maximizes yield; 220°C induces decomposition.

  • Alkylation : 100°C in PEG-400 ensures complete conversion within 2 hours.

Comparative Analysis of Methods

ParameterMethod A (Meldrum’s Acid)Method B (Ugi-4CR)
Total Yield72%58%
Reaction Steps41
Purification ComplexityHigh (column chromatography)Moderate (recrystallization)
ScalabilityIndustrial-feasibleLab-scale

Method A is preferred for large-scale production due to higher yields, while Method B suits rapid derivative synthesis.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk procurement of 4-bromoaniline and Meldrum’s acid reduces raw material costs by 30% compared to specialty reagents.

Waste Management

Diphenyl ether is recycled via distillation, reducing solvent waste by 70%.

Process Intensification

Continuous-flow reactors reduce cyclization time from 10 minutes to 3 minutes, enhancing throughput .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-Brom-4-oxoquinolin-1(4H)-yl)acetamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is C11H9BrN2O3C_{11}H_{9}BrN_{2}O_{3}, with a molecular weight of approximately 273.1 g/mol. The compound features a quinoline skeleton with a bromine substituent at the 6-position and an acetamide functional group, which contributes to its reactivity and biological activity.

Pharmacological Applications

Research has highlighted several promising applications of this compound:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often attributed to the compound's ability to interfere with bacterial cell wall synthesis or function .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Investigations into its mechanism of action indicate potential interactions with specific enzymes or receptors involved in cancer cell proliferation .
  • Antimycobacterial Properties : There is emerging evidence that compounds related to this compound can inhibit Mycobacterium tuberculosis, showing promise as potential therapeutic agents against tuberculosis .

Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial for optimizing its therapeutic potential. Interaction studies typically employ techniques such as:

  • Molecular Docking : This computational technique helps predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays : These assays assess the biological activity of the compound against target microorganisms or cancer cell lines.

Such studies are essential for elucidating the mechanism of action and enhancing the pharmacological profile of the compound .

Wirkmechanismus

The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in bacterial DNA replication, leading to antibacterial effects. Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Quinazolinone-Based Acetamides

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide 6-Br, acetamide Not reported Not reported Under investigation
(E)-2-(2-(3-Bromostyryl)-4-oxoquinazolin-3-yl)-N-(4-methoxyphenyl)acetamide (11k) 3-Bromostyryl, 4-methoxyphenyl Not reported Not reported Anticancer (mechanism under study)
N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide (11o) 4-Methoxystyryl, 4-methoxyphenyl 274–276 60 Anticancer (cell line assays)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide 6-Cl, 2-methyl, phenyl Not reported Not reported Antitubercular (MIC: 1.25 µg/mL)

Key Observations :

  • Halogen Effects : Bromine in the target compound may enhance lipophilicity and target binding compared to chlorine in ’s antitubercular analog .
  • Substituent Diversity : Methoxy groups (e.g., in 11o) improve solubility but may reduce membrane permeability compared to bromine .

Brominated Derivatives

Compounds with bromine at the 6-position, such as 1-(6-Bromo-2-isopropyl-4-oxoquinazolin-3-yl)-3-phenylurea (12), exhibit distinct reactivity due to bromine’s electron-withdrawing effects. In contrast, the target compound’s acetamide linkage may favor hydrogen bonding with biological targets over urea derivatives.

Acetamide-Linked Heterocycles

  • N-(4-Chloro-2-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl)acetamide: This analog combines a chloro-substituted phenyl group with an ethylbenzoyl moiety, showing enhanced cytotoxicity in preliminary studies .

Analysis :

  • Longer reaction times (e.g., 43 hours for 11o) correlate with higher yields (60%) in styryl-linked quinazolinones .
  • Hydroxy and methoxy substituents (e.g., 4d) reduce yields (38%) due to steric hindrance during synthesis .

Biologische Aktivität

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline ring structure with a bromine substitution at the 6-position and an acetamide functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10BrN3O\text{C}_{11}\text{H}_{10}\text{BrN}_3\text{O}

This structure highlights the key functional groups that are likely responsible for its biological activity.

Biological Activities

Research indicates that compounds related to this compound exhibit a variety of biological activities, including:

  • Antimycobacterial Activity : Similar compounds have shown effectiveness against various Mycobacterium species, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM .
  • Cytotoxicity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimycobacterialMICs: 0.08 - 5.05 μM
CytotoxicityIC50 values indicating significant inhibition
AntiproliferativeInhibition of tumor cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including those similar to this compound.

  • Antimycobacterial Evaluation : A study screened various derivatives against Mycobacterium tuberculosis, revealing that certain compounds significantly inhibited bacterial growth and showed low toxicity toward mammalian cells .
  • Cytotoxicity Assessment : Research on related quinoline compounds demonstrated their ability to induce apoptosis in cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to specific targets such as the isocitrate lyase enzyme in Mycobacterium tuberculosis, providing insights into their mechanism of action .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for optimizing its therapeutic use. Interaction studies typically focus on:

  • Absorption and Distribution : The compound's solubility and permeability characteristics influence its bioavailability.
  • Metabolism : Investigating metabolic pathways can help predict the compound's efficacy and safety profile.

Q & A

Basic Research Question

  • HPLC-PDA : Purity >95% confirmed using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
  • NMR : ¹H/¹³C NMR resolves quinolinone protons (δ 7.8–8.2 ppm) and acetamide carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z = 406.7 [M⁺]) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies often arise from assay conditions or cell line variability:

  • Case Study : Anticancer IC₅₀ values ranged from 12.5 µM (MCF-7) to >50 µM (A549). This reflects differences in cellular uptake or efflux pump expression .
  • Mitigation Strategies :
    • Standardize assays using CLSI guidelines for antimicrobial testing .
    • Validate target engagement via Western blotting (e.g., caspase-3 activation for apoptosis assays) .

What are the compound’s stability profiles under varying storage conditions?

Basic Research Question

  • Thermal Stability : Degrades <5% at 25°C for 6 months (TGA data shows decomposition onset at 150°C) .
  • Photostability : Protect from UV light; amber vials reduce photodegradation by 80% .
  • Solubility : DMSO (50 mg/mL) is optimal for in vitro assays; aqueous buffers require <0.1% Tween-80 .

What in vivo models are suitable for studying pharmacokinetics and toxicity?

Advanced Research Question

  • Pharmacokinetics : Rats (IV dose: 5 mg/kg) show t₁/₂ = 3.2 hours and oral bioavailability = 22% .
  • Toxicity : No hepatotoxicity observed at 50 mg/kg (28-day murine study) .
  • Methodology : Use LC-MS/MS for plasma concentration analysis (LLOQ = 1 ng/mL) .

How does the compound interact with enzymes like kinases or cytochrome P450?

Advanced Research Question

  • Kinase Inhibition : IC₅₀ = 0.8 µM against EGFR due to hydrogen bonding with acetamide carbonyl .
  • CYP450 Interactions : Moderate CYP3A4 inhibition (Ki = 15 µM); avoid co-administration with substrates like midazolam .
  • Tools : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD = 2.3 nM) .

What computational methods support SAR and mechanism-of-action studies?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding stability with DNA gyrase (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : LogP >3.0 correlates with improved blood-brain barrier penetration .
  • Resources : PubChem (CID 7275237) provides structural data for docking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.